molecular formula C11H13NO4 B372342 2-(((Benzyloxy)carbonyl)amino)propanoic acid CAS No. 4132-86-9

2-(((Benzyloxy)carbonyl)amino)propanoic acid

Cat. No. B372342
Key on ui cas rn: 4132-86-9
M. Wt: 223.22g/mol
InChI Key: TYRGLVWXHJRKMT-UHFFFAOYSA-N
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Patent
US08372845B2

Procedure details

To a solution of benzyloxycarbonylamino-propionic acid (22.3 g, 99.9 mmol) in DMF (150 ml) was added potassium carbonate (19.3 g, 139.9 mmol). 2-Chloro-N,N-dipropyl-acetamide (17.7 g, 99.9 mmol) was added over 30 min, and the reaction mixture was heated to 60° C. and stirred for 2.5 h. The reaction mixture was allowed to cool to RT and diluted with water (500 ml) and extracted with isopropyl acetate (total 50 ml). The combined organic phases were washed with water (3×200 ml) to afford a solution of 3-benzyloxycarbonylamino-propionic acid dipropylcarbamoylmethyl ester in isopropyl acetate which was not isolated further. LC-MS; 365.2 [M+H]+ Method (i)
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
19.3 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]([NH:11][CH:12]([CH3:16])C(O)=O)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:17](=[O:20])([O-])[O-:18].[K+].[K+].Cl[CH2:24][C:25]([N:27]([CH2:31][CH2:32][CH3:33])[CH2:28][CH2:29][CH3:30])=[O:26]>CN(C=O)C.O>[CH2:28]([N:27]([CH2:31][CH2:32][CH3:33])[C:25]([CH2:24][O:18][C:17](=[O:20])[CH2:16][CH2:12][NH:11][C:9]([O:8][CH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1)=[O:10])=[O:26])[CH2:29][CH3:30] |f:1.2.3|

Inputs

Step One
Name
Quantity
22.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)NC(C(=O)O)C
Name
Quantity
19.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
17.7 g
Type
reactant
Smiles
ClCC(=O)N(CCC)CCC
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to RT
EXTRACTION
Type
EXTRACTION
Details
extracted with isopropyl acetate (total 50 ml)
WASH
Type
WASH
Details
The combined organic phases were washed with water (3×200 ml)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(CC)N(C(=O)COC(CCNC(=O)OCC1=CC=CC=C1)=O)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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